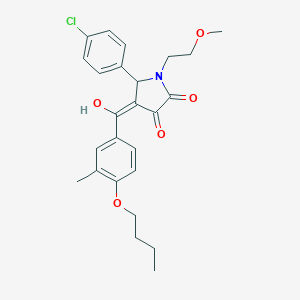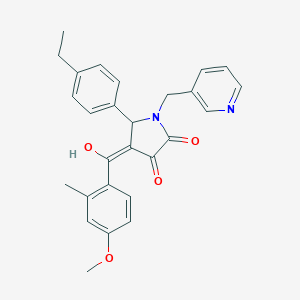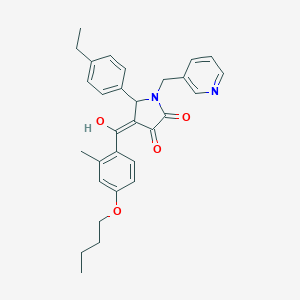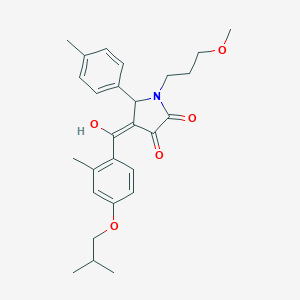![molecular formula C20H18N2O4 B266903 N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized through a number of methods and has been used in various scientific applications.
作用机制
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide inhibits the activity of TG2 by binding to its active site and preventing the formation of a covalent bond between the enzyme and its substrate. This results in the inhibition of various downstream signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, reduce fibrosis in lung tissues, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its activity can be easily measured using various biochemical assays. However, its use is limited by its specificity for TG2, which may not be relevant in all disease models.
未来方向
There are several future directions for the use of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide in scientific research. One potential application is in the development of novel therapies for cancer and fibrosis. Another potential application is in the study of the role of TG2 in various biological processes, which may lead to the discovery of new therapeutic targets. Additionally, the development of more selective inhibitors of TG2 may lead to the development of more effective therapies for various diseases.
合成方法
The synthesis of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide involves the reaction of 2-furylmethylamine with phenoxyacetyl chloride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR and IR spectroscopy.
科学研究应用
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of a specific enzyme, called tissue transglutaminase (TG2). This enzyme is involved in various biological processes such as cell signaling, apoptosis, and wound healing. Inhibition of TG2 activity has been shown to have therapeutic potential in various diseases such as cancer, fibrosis, and neurodegenerative disorders.
属性
产品名称 |
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
分子式 |
C20H18N2O4 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O4/c23-19(14-26-17-8-2-1-3-9-17)22-16-7-4-6-15(12-16)20(24)21-13-18-10-5-11-25-18/h1-12H,13-14H2,(H,21,24)(H,22,23) |
InChI 键 |
FPTMMFYGGZQPNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)




![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)



![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)
